molecular formula C4H8N2O4 B027356 N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine CAS No. 80556-89-4

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Cat. No.: B027356
CAS No.: 80556-89-4
M. Wt: 148.12 g/mol
InChI Key: JJLVGMHDHVCTOV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, making them a subject of extensive research in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitroso group (-NO) attached to an amine, along with hydroxyethyl and carboxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine typically involves the reaction of ethanolamine with nitrous acid. The reaction conditions include maintaining a low temperature to control the formation of the nitrosamine and prevent the decomposition of reactants. The process can be summarized as follows:

    Ethanolamine: is reacted with in an acidic medium (usually hydrochloric acid) at low temperatures.

  • The reaction mixture is stirred, and the product is extracted using an organic solvent such as dichloromethane.
  • The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired nitrosamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Continuous addition of ethanolamine and sodium nitrite to a reactor containing hydrochloric acid.
  • Maintaining the reaction temperature using a cooling system to ensure the stability of the reactants and products.
  • Using large-scale extraction and purification techniques to isolate the nitrosamine.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The hydroxyethyl and carboxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

    Biology: Research on its carcinogenic properties helps in understanding the mechanisms of cancer development.

    Medicine: It is used in studies related to drug development and the effects of nitrosamines on human health.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The molecular targets include DNA and proteins, and the pathways involved are related to the activation of nitrosamines to form reactive intermediates that interact with cellular macromolecules.

Comparison with Similar Compounds

    Methyldiethanolamine: Similar in structure but with different functional groups.

    N-(2-Hydroxyethyl)piperazine: Contains a piperazine ring instead of the nitroso group.

    N-(2-Hydroxyethyl)formamide: Similar hydroxyethyl group but lacks the nitroso group.

Uniqueness: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine is unique due to the presence of both hydroxyethyl and carboxymethyl groups along with the nitroso group, which imparts specific chemical reactivity and biological activity. Its potential carcinogenic properties make it a compound of significant interest in research related to cancer and toxicology.

Properties

IUPAC Name

2-[2-hydroxyethyl(nitroso)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVGMHDHVCTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230397
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80556-89-4
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
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N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
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N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
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N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 5
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Reactant of Route 6
N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

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